molecular formula C9H11ClFNO B13043973 1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL

1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL

Cat. No.: B13043973
M. Wt: 203.64 g/mol
InChI Key: IFXPPHGNHKGPJZ-UHFFFAOYSA-N
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Description

1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL is a chiral amino alcohol derivative featuring a halogenated phenyl ring (4-chloro-3-fluoro substituents) attached to the first carbon of a propan-2-ol backbone, with an amino group also bonded to the same carbon. This structure confers unique electronic and steric properties due to the electron-withdrawing effects of the chlorine and fluorine atoms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

1-amino-1-(4-chloro-3-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3

InChI Key

IFXPPHGNHKGPJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=C(C=C1)Cl)F)N)O

Origin of Product

United States

Preparation Methods

Halogenated Aromatic Intermediate Synthesis

The starting point generally involves the synthesis or procurement of a suitably substituted halogenated aromatic compound, often a 4-chloro-3-fluorophenyl derivative. This can be achieved via electrophilic aromatic substitution or selective halogen exchange reactions on a phenyl precursor. The presence of both chlorine and fluorine atoms requires precise control of reaction conditions to avoid undesired positional isomers.

Introduction of the Amino and Hydroxyl Groups

The amino alcohol moiety is typically introduced via stereoselective amination of an appropriate ketone or epoxide intermediate derived from the halogenated aromatic compound.

One common approach is:

  • Epoxide ring opening : Starting from an epoxide such as 1-(4-chloro-3-fluorophenyl)propan-2-oxide, nucleophilic ring opening with an amine source under controlled conditions yields the amino alcohol. The stereochemistry is influenced by the choice of catalyst and reaction parameters.

  • Reductive amination : Another method involves reductive amination of the corresponding ketone with ammonia or an amine, followed by stereoselective reduction to the amino alcohol.

Use of Chiral Catalysts and Resolution Techniques

To obtain the desired stereoisomer, asymmetric synthesis using chiral catalysts or auxiliaries is often employed. Alternatively, resolution of racemic mixtures through crystallization or chromatographic methods is practiced.

Purification and Isolation

Purification methodologies include crystallization, chromatography, and solvent extraction. The choice of solvents is critical to maintain the stereochemical integrity and purity of the compound.

Detailed Research Findings and Data

Patent-Disclosed Processes

A patent (WO2016185485A2) related to structurally similar compounds with 4-chloro-3-fluorophenyl groups describes solvent systems and isolation techniques that can be adapted for the preparation of amino alcohol derivatives. Key points include:

  • Use of polar aprotic solvents (e.g., N-methyl-2-pyrrolidone), esters, ethers, and alcohols for reaction media.
  • Isolation via lyophilization, spray drying, or crystallization methods to obtain amorphous or crystalline forms.
  • Control of reaction temperature between 0°C and 150°C to optimize solubility and yield.
  • Application of pharmaceutically acceptable excipients for solid dispersion formation, which may be relevant for formulation after synthesis.

Comparative Structural Analog Synthesis

Research on closely related compounds such as 1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-ol highlights the impact of halogen substitution on synthesis and biological activity. The stereochemical configuration and substitution pattern influence the choice of synthetic route and purification strategy.

Reaction Conditions Summary Table

Step Reaction Type Conditions Solvents/Agents Used Notes
Halogenated aromatic synthesis Electrophilic substitution Controlled temperature, selective halogenation Chlorinating and fluorinating agents Positional selectivity critical
Amino alcohol formation Epoxide ring opening or reductive amination Mild heating (25-60°C), catalytic or nucleophilic conditions Ammonia/amine, chiral catalysts, polar aprotic solvents Stereoselectivity controlled by catalyst choice
Purification Crystallization, chromatography Solvent evaporation, cooling, filtration Ethyl acetate, water, alcohols, polar solvents Avoid racemization, maintain enantiomeric purity

Summary of Preparation Methodology

The preparation of 1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-ol involves:

  • Synthesizing or obtaining a 4-chloro-3-fluorophenyl precursor.
  • Introducing the amino and hydroxyl groups via stereoselective epoxide ring opening or reductive amination.
  • Employing chiral catalysts or resolution techniques to achieve the desired stereochemistry.
  • Utilizing appropriate solvents and purification methods to isolate the pure compound.

This approach is supported by patent disclosures and chemical literature describing analogous compounds with similar substitution patterns and functional groups.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 1-(4-chloro-3-fluorophenyl)propan-2-one, while reduction of the amino group may produce 1-(4-chloro-3-fluorophenyl)propan-2-amine .

Scientific Research Applications

Chemistry

In the field of organic chemistry, 1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Synthesis of Pharmaceuticals : It is utilized as a precursor in the synthesis of therapeutic agents.
  • Catalysis : The compound can act as a catalyst in specific organic reactions, enhancing reaction efficiency.

Biology

The compound has been investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways. Its structural features enable it to modulate enzyme activity and influence cellular signaling pathways. Notable applications include:

  • Enzyme Interaction Studies : It aids in understanding the mechanisms of enzyme action and inhibition.
  • Neuropharmacological Research : The compound's ability to interact with neurotransmitter systems suggests potential effects on mood regulation and cognitive functions.

Medicine

This compound is explored for various therapeutic properties, including:

  • Antimicrobial Activity : Studies have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 20 to 50 µg/mL.
    Bacterial StrainMIC (µg/mL)
    Escherichia coli20 - 50
    Staphylococcus aureus20 - 50
  • Potential Antidepressant Effects : Research indicates that related compounds may influence serotonin and dopamine pathways, suggesting antidepressant potential.

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that modifications to the compound's structure could enhance its antibacterial potency, making it a candidate for further development as an antibacterial agent.

Neuropharmacological Research

In neuropharmacological studies, derivatives of this compound were shown to significantly improve mood-related behaviors in animal models at low doses. This suggests a favorable safety profile and potential for therapeutic use in mood disorders.

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL Not provided C₉H₁₀ClFNO¹ ~215.65 (calc) 4-Cl, 3-F on phenyl Electron-withdrawing groups, polar hydroxyl
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 1019534-32-7 C₁₃H₂₁NO 207.31 3-tert-butyl on phenyl Bulky substituent, increased lipophilicity
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride 1213160-13-4 C₉H₁₃ClFNO 205.66 4-F on phenyl, hydrochloride salt Enhanced solubility, salt-stabilized amine
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 1270385-18-6 C₁₀H₁₂F₃NOS 251.27 4-SCF₃ on phenyl Strong electron-withdrawing, metabolic stability
1-(4-Amino-2-hydroxy-phenyl)-propan-1-one 83294-23-9 C₉H₁₁NO₂ 165.19 4-NH₂, 2-OH on phenyl, ketone Reactive ketone, aromatic hydroxyl
(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL 1213543-11-3 C₇H₁₁NO₂ 141.17 2-furyl ring Heteroaromatic, altered π-interactions

¹Inferred formula based on structural similarity.

Structural and Functional Analysis

Electron-Withdrawing vs. Bulky Substituents
  • The target compound (4-Cl, 3-F phenyl) exhibits dual electron-withdrawing effects, which may enhance the acidity of the hydroxyl group and influence binding interactions in biological systems.
Halogenation and Salt Forms
  • The 4-fluorophenyl derivative (CAS 1213160-13-4) lacks the chlorine substituent and exists as a hydrochloride salt. The salt form increases aqueous solubility, a critical factor for drug bioavailability .
Electron-Deficient Aromatic Systems
  • The trifluoromethylthio-substituted analog (CAS 1270385-18-6) features a highly electron-deficient aromatic ring due to the -SCF₃ group. This substituent may enhance metabolic stability and resistance to oxidative degradation, common challenges in drug development .
Functional Group Variations
  • The ketone-containing compound (CAS 83294-23-9) replaces the hydroxyl group with a ketone, increasing electrophilicity and reactivity toward nucleophiles. This structural difference could make it more suitable for synthetic derivatization .
  • The furyl-substituted analog (CAS 1213543-11-3) replaces the phenyl ring with a furan, altering electronic properties and solubility. The oxygen atom in the furan may participate in hydrogen bonding, affecting target affinity .

Implications for Research and Development

  • Pharmaceutical Potential: The target compound’s halogenated phenyl group may offer advantages in target binding (e.g., enzyme inhibition) compared to non-halogenated analogs.
  • Synthetic Challenges : Bulky substituents (e.g., tert-butyl) could complicate synthetic routes, while electron-withdrawing groups (e.g., -SCF₃) may require specialized reagents for introduction.
  • Solubility vs. Bioavailability : Hydrochloride salts (CAS 1213160-13-4) improve solubility but may necessitate formulation adjustments to balance ionic strength in vivo.

Biological Activity

1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL, a compound characterized by its unique structural features, has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and neurological applications. This article delves into the compound's biological activity, supported by various studies and findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C9H10ClFNO\text{C}_9\text{H}_{10}\text{ClF}\text{N}\text{O}

This compound features a chloro and fluorine substitution on the phenyl ring, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its role as an inhibitor of serine/threonine kinases, particularly the ERK (extracellular-signal regulated kinase) pathway. This pathway is pivotal in regulating cell growth and proliferation. By inhibiting ERK activity, the compound may effectively hinder tumor growth and progression in various cancers, including bladder and brain cancers .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through p53-dependent pathways. The presence of the 4-chloro group has been linked to enhanced selectivity towards cancer cells over non-tumorigenic cells .

Table 1: In Vitro Anticancer Activity Data

CompoundCell LineGI50 (µM)Mechanism of Action
This compoundHCT116 (p53+/+)2.6Induces p53-dependent apoptosis
CM-M345HCT116 (p53+/+)0.09Growth inhibition via p53
BP-C4HFF-1 (normal)>30Low toxicity towards normal cells

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been studied for its effects on dopamine transporters (DAT). It has shown potential in reducing the reinforcing effects of psychostimulants like cocaine and methamphetamine in animal models, suggesting a role in treating substance use disorders .

Table 2: Neuropharmacological Activity Data

CompoundModelEffectReference
This compoundRat modelReduced cocaine reinforcement
ModafinilHuman subjectsIncreased cocaine-free days

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study on Cancer Treatment : A study involving HCT116 cells demonstrated that treatment with this compound led to a significant decrease in cell viability, indicating strong anticancer potential.
  • Neuropharmacological Study : In a controlled trial with rats, administration of the compound resulted in reduced locomotor activity compared to controls treated with cocaine, suggesting its potential as a therapeutic agent for addiction disorders.

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